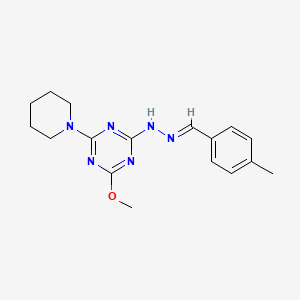![molecular formula C20H11BrCl2N2O2 B11540506 4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B11540506.png)
4-bromo-2-chloro-6-[(E)-{[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-溴-2-氯-6-[(E)-{[4-(5-氯-1,3-苯并恶唑-2-基)苯基]亚氨基}甲基]苯酚是一种复杂的有机化合物,其独特的结构包含溴、氯和苯并恶唑部分。
准备方法
合成路线和反应条件
4-溴-2-氯-6-[(E)-{[4-(5-氯-1,3-苯并恶唑-2-基)苯基]亚氨基}甲基]苯酚的合成通常涉及多个步骤:
苯并恶唑环的形成: 第一步通常涉及苯并恶唑环的合成。这可以通过在酸性条件下将邻氨基苯酚与羧酸衍生物缩合来实现。
羟醛缩合反应: 最后一步涉及卤代苯并恶唑衍生物与合适的醛之间的羟醛缩合反应,形成亚氨基-甲基苯酚结构。
工业生产方法
该化合物的工业生产可能涉及对上述合成路线的优化,以确保高产率和纯度。这可能包括使用连续流动反应器以更好地控制反应条件,以及实施重结晶和色谱等纯化技术。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,通常使用高锰酸钾或过氧化氢等氧化剂,导致形成醌衍生物。
还原: 还原反应可以使用硼氢化钠或氢化锂铝等还原剂进行,可能将亚胺基转化为胺。
取代: 化合物中的卤素原子使其容易发生亲核取代反应。例如,用胺或硫醇等亲核试剂处理可以将卤素原子替换为相应的官能团。
常用试剂和条件
氧化: 高锰酸钾,过氧化氢。
还原: 硼氢化钠,氢化锂铝。
取代: 胺,硫醇,在碱性或酸性条件下。
主要产物
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 取决于所用亲核试剂的不同,各种取代的苯酚衍生物。
科学研究应用
化学
在化学领域,该化合物可用作合成更复杂分子的构建模块。其独特的结构允许探索新的反应途径和开发新材料。
生物学
在生物学研究中,该化合物的衍生物可能表现出有趣的生物活性,例如抗菌或抗癌特性。研究可以集中在修饰结构以增强这些活性。
医药
在药物化学中,该化合物可以作为开发新药的先导化合物。其与生物靶标的潜在相互作用使其成为进一步药理学研究的候选者。
工业
在工业领域,该化合物可用于开发具有特定性能的新材料,例如具有增强耐久性或特定化学抗性的聚合物或涂层。
作用机制
4-溴-2-氯-6-[(E)-{[4-(5-氯-1,3-苯并恶唑-2-基)苯基]亚氨基}甲基]苯酚的作用机制将取决于其具体的应用。在生物学环境中,它可能与酶或受体相互作用,改变其活性。卤素原子的存在和苯并恶唑环可以促进与特定分子靶标的结合,从而影响细胞信号传导或代谢途径。
相似化合物的比较
类似化合物
4-溴-2-氯-6-氟苯酚: 类似的结构,但用氟原子代替了苯并恶唑部分。
2-氯-6-[(E)-{[4-(5-氯-1,3-苯并恶唑-2-基)苯基]亚氨基}甲基]苯酚: 缺少溴原子。
4-溴-2-氯-6-[(E)-{[4-(1,3-苯并恶唑-2-基)苯基]亚氨基}甲基]苯酚: 苯并恶唑环上缺少额外的氯原子。
独特性
4-溴-2-氯-6-[(E)-{[4-(5-氯-1,3-苯并恶唑-2-基)苯基]亚氨基}甲基]苯酚的独特性在于其卤素原子和苯并恶唑环的特定组合,这可以赋予类似化合物中没有的独特化学和生物学特性。
这份详细概述提供了对 4-溴-2-氯-6-[(E)-{[4-(5-氯-1,3-苯并恶唑-2-基)苯基]亚氨基}甲基]苯酚的全面了解,涵盖了它的合成、反应、应用和独特特征。
属性
分子式 |
C20H11BrCl2N2O2 |
|---|---|
分子量 |
462.1 g/mol |
IUPAC 名称 |
4-bromo-2-chloro-6-[[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H11BrCl2N2O2/c21-13-7-12(19(26)16(23)8-13)10-24-15-4-1-11(2-5-15)20-25-17-9-14(22)3-6-18(17)27-20/h1-10,26H |
InChI 键 |
WRWUNUXAFSDRBH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)Cl)N=CC4=C(C(=CC(=C4)Br)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11540435.png)
![2,4-dimethyl-N-{(E)-[5-(2-methyl-5-nitrophenyl)furan-2-yl]methylidene}aniline](/img/structure/B11540439.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-chlorophenyl)ethylidene]acetohydrazide](/img/structure/B11540454.png)
![(2Z)-5-amino-2-(2-chloro-6-fluorobenzylidene)-7-(2-chloro-6-fluorophenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11540460.png)
![4-Chloro-2-[(E)-[(2,5-dimethoxyphenyl)imino]methyl]-3,5-dimethylphenol](/img/structure/B11540464.png)
![2-Amino-4-(5-bromothiophen-2-yl)-7,7-dimethyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11540472.png)
![(9E)-2,4,7-trinitro-9-[4-(octyloxy)benzylidene]-9H-fluorene](/img/structure/B11540479.png)
![N'-{(1E)-[2-(allyloxy)phenyl]methylene}-2-(1,3-benzothiazol-2-ylthio)acetohydrazide](/img/structure/B11540480.png)
![methyl 4-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoate](/img/structure/B11540492.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(1E)-1-(4-methoxy-3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11540495.png)


![4-{(Z)-[(2E)-(6-cyclohexyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)hydrazinylidene]methyl}-N,N-dimethylaniline](/img/structure/B11540510.png)
![1,2,4-Trifluoro-3-piperidinodibenzo[b,f][1,4]oxazepine](/img/structure/B11540512.png)
